![molecular formula C10H7FN2O2 B1481414 3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098083-81-7](/img/structure/B1481414.png)
3-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
One of the promising applications of derivatives of pyrimidine dione compounds is in cancer treatment, specifically as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein that regulates the cell cycle, and its inhibition can prevent the proliferation of cancer cells. Compounds with the pyrimidine dione structure have been synthesized and shown to exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating significant inhibition .
Anticancer Drug Design
Continuing the fight against cancer, these compounds are also integral in the design of new anticancer drugs. By synthesizing novel derivatives that target specific pathways or enzymes within cancer cells, researchers can create more effective and selective treatments. The pyrimidine dione scaffold serves as a privileged structure in the design of small molecules that can induce apoptosis and cell cycle arrest in tumor cells .
Molecular Modeling Investigations
In the realm of computational chemistry, the pyrimidine dione structure is used in molecular modeling to understand its interaction with biological targets. This helps in predicting the efficacy of new compounds and in optimizing their structures for better therapeutic outcomes. Molecular modeling studies have supported the potential of pyrimidine dione derivatives as CDK2 inhibitors, providing insights into their binding affinities and modes of action .
Synthesis of Heterocyclic Derivatives
The versatility of the pyrimidine dione core allows for the synthesis of various heterocyclic derivatives. These derivatives can be tethered with other pharmacophores to enhance their biological activity. For instance, linking pyrazolo[3,4-d]pyrimidine with 1,2,3-triazoles has yielded compounds with notable anticancer activity, especially against renal cancer cell lines .
Ultrasonic-Assisted Synthesis
Innovative synthetic methods such as ultrasonic-assisted synthesis utilize the pyrimidine dione structure to create new compounds under environmentally friendly and efficient conditions. This technique can improve the yields and reduce the reaction times, making the production of these compounds more sustainable and scalable .
Bioorganic Chemistry Research
The compound’s structure is significant in bioorganic chemistry, where it’s used to explore the relationship between the structure of molecules and their biological function. Research in this field can lead to the discovery of new biological activities and therapeutic potentials for pyrimidine dione derivatives .
Pharmacological Potential Exploration
Pyrimidine dione and its derivatives are explored for their pharmacological potential in various therapeutic areas beyond oncology. This includes investigating their antiviral, antimicrobial, and anti-inflammatory properties, which could lead to the development of new treatments for a wide range of diseases .
Drug Discovery and Development
Lastly, the compound plays a crucial role in the broader process of drug discovery and development. Its structural features make it an excellent candidate for the creation of drug libraries and for high-throughput screening against numerous biological targets, accelerating the discovery of new drugs .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2 . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which is the DNA synthesis phase .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle progression . CDK2 is involved in the G1/S transition of the cell cycle, and its inhibition can lead to cell cycle arrest .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from entering the S phase, which can result in the inhibition of cell proliferation .
properties
IUPAC Name |
3-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKSVJCDNDMFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CNC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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